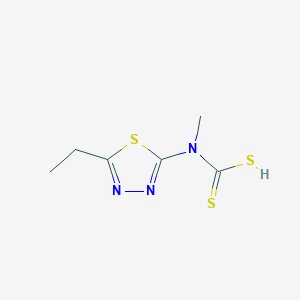
(5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Vorbereitungsmethoden
The synthesis of (5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-thiol with methyl isothiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
(5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., triethylamine), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
(5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes . Additionally, it can disrupt the replication of DNA in bacterial and cancer cells, leading to cell death . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
(5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Thiazole derivatives: Thiazoles are another class of heterocyclic compounds with similar biological activities, including antimicrobial and anticancer properties.
Tetrazole derivatives: Tetrazoles are known for their use in pharmaceuticals and agrochemicals, with some structural similarities to thiadiazoles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C6H9N3S3 |
|---|---|
Molekulargewicht |
219.4 g/mol |
IUPAC-Name |
(5-ethyl-1,3,4-thiadiazol-2-yl)-methylcarbamodithioic acid |
InChI |
InChI=1S/C6H9N3S3/c1-3-4-7-8-5(12-4)9(2)6(10)11/h3H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
ONMXKUFNZVCFKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C(S1)N(C)C(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


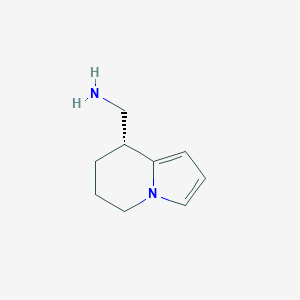

![5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13102739.png)
![9-Ethoxy-9H-pyrido[3,4-B]indole](/img/structure/B13102745.png)
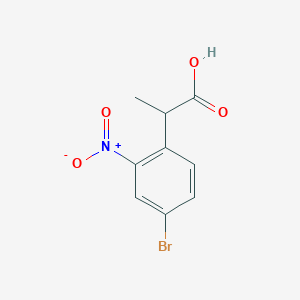
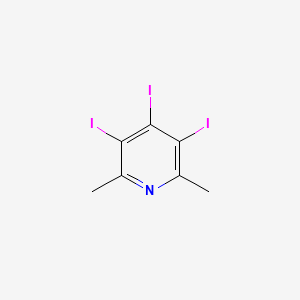
![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B13102764.png)

![7-(Fluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13102778.png)
![Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester](/img/structure/B13102780.png)
![2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B13102788.png)
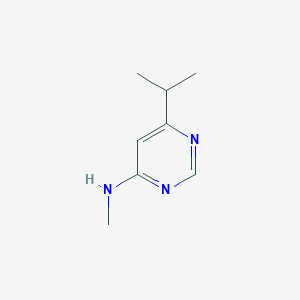

![4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B13102811.png)
